molecular formula C16H18N2O2 B245082 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B245082
M. Wt: 270.33 g/mol
InChI Key: GXUYNHGNFIWNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide works by activating the immune system and inducing the production of cytokines, which are small proteins that play a role in inflammation and immune response. This immune activation can lead to the destruction of tumor blood vessels, which can result in reduced tumor growth and improved response to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cytokine production, the reduction of tumor blood flow, and the activation of immune cells. 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has also been shown to have anti-inflammatory effects and may play a role in reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has several advantages for use in lab experiments, including its selectivity for tumor blood vessels and its potential to enhance the effectiveness of chemotherapy and radiation therapy. However, 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has limitations as well, including its toxicity and the need for further study to determine optimal dosing and administration.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide, including the development of new formulations and delivery methods to improve its effectiveness and reduce toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide, as well as its potential for use in combination with other cancer treatments. Finally, research is needed to better understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide and its potential for use in other diseases beyond cancer.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 2-bromopyridine, followed by a series of chemical reactions to produce the final product. The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has been optimized over the years to improve yield and reduce costs.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has been studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. Research has shown that 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide can selectively target tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. This can result in tumor cell death and reduced tumor growth. 2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H18N2O2/c1-11-6-7-17-15(8-11)18-16(19)10-20-14-5-4-12(2)13(3)9-14/h4-9H,10H2,1-3H3,(H,17,18,19)

InChI Key

GXUYNHGNFIWNBM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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